Cas no 1803964-70-6 (Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate is a specialized pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, enhancing lipophilicity and metabolic stability, while the iodo and aminomethyl substituents provide versatile reactivity for further functionalization. The ester moiety offers flexibility for hydrolysis or transesterification, making it a valuable intermediate in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined reactivity ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations critical for constructing complex heterocyclic frameworks.
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate structure
1803964-70-6 structure
商品名:Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1803964-70-6
MF:C10H10F3IN2O3
メガワット:390.097685337067
CID:4837565

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate
    • インチ: 1S/C10H10F3IN2O3/c1-18-8(17)3-5-2-6(14)7(4-15)16-9(5)19-10(11,12)13/h2H,3-4,15H2,1H3
    • InChIKey: ZRHIBRUZWUDGPX-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(=NC=1CN)OC(F)(F)F)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 317
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 74.4

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088994-1g
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate
1803964-70-6 97%
1g
$1,549.60 2022-04-02

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate 関連文献

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetateに関する追加情報

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate: A Comprehensive Overview

Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate, also known by its CAS number 1803964-70-6, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminomethyl group, an iodo group, and a trifluoromethoxy group, along with a methyl ester at the 5-position. The combination of these functional groups makes it a versatile molecule with potential for further modification and exploration in various chemical and biological contexts.

The synthesis of Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate involves a series of carefully designed organic reactions. Recent advancements in synthetic methodology have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining the quality of the final product. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for sustainable chemical practices in the industry.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The presence of an aminomethyl group allows for further functionalization, such as the introduction of additional substituents or the formation of bioisosteres. Similarly, the trifluoromethoxy group contributes to the molecule's electronic properties, making it an attractive candidate for exploring interactions with biological targets. Recent studies have highlighted its role in modulating enzyme activity, particularly in kinase inhibition assays, where it has shown promising results.

The iodo substituent on the pyridine ring adds another layer of complexity to this compound's reactivity. Iodo groups are known for their ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biologically active molecules with diverse structural motifs. By leveraging these properties, researchers have successfully incorporated this compound into libraries for high-throughput screening, leading to the discovery of novel drug candidates.

In terms of pharmacological applications, Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate has shown potential in targeting specific receptors and pathways involved in diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes associated with these conditions, suggesting its potential as a lead compound for drug development. Furthermore, its unique structure allows for fine-tuning of pharmacokinetic properties, such as absorption and metabolism, which are critical factors in determining a drug's efficacy and safety profile.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the identity and purity of this compound. These methods provide detailed insights into its molecular structure and help ensure that it meets stringent quality control standards required for both research and commercial purposes.

In conclusion, Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-acetate (CAS No: 1803964-70-6) stands out as a valuable tool in contemporary organic chemistry and pharmacology. Its versatile structure, combined with cutting-edge synthetic methodologies and analytical techniques, positions it as a key player in advancing our understanding of complex biological systems and developing innovative therapeutic agents.

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